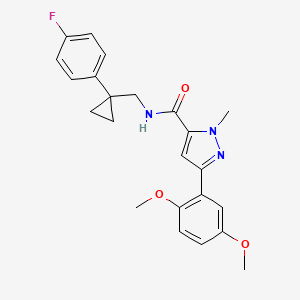
3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Insights
The synthesis of complex pyrazole derivatives like 3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide involves intricate chemical reactions highlighting the compound's structural complexity and potential for varied applications in scientific research. These compounds are often synthesized through reactions involving key intermediates such as semicarbazide and various substituted phenyl groups, resulting in unique crystal structures, as observed in related compounds. The crystalline structure and molecular interactions are crucial for understanding the compound's chemical behavior and potential applications in materials science and pharmaceutical research (Prabhuswamy et al., 2016).
Photophysical Properties
The photophysical properties of pyrazoline derivatives, including those similar to the specified compound, are of significant interest in the field of photophysics and photochemistry. Studies on isomeric pyrazolines have demonstrated the impact of solvent polarity and structure on their absorption and fluorescence properties, offering insights into solute-solvent interactions. These properties are critical for the development of novel photoluminescent materials and understanding the fundamental principles of solvatochromism and fluorescence behavior (Şenol et al., 2020).
Anticancer Activity
Pyrazole derivatives exhibit promising anticancer activities against various cancer cell lines, including leukemia, melanoma, and breast cancer. The synthesis of N-aryl pyrazole analogs and their subsequent screening for anticancer activity highlight the potential of such compounds in medicinal chemistry and cancer therapy. Molecular docking studies of these compounds can provide insights into their mechanisms of action, potentially targeting specific proteins or pathways involved in cancer progression (Ahsan, 2012).
Anti-inflammatory Properties
The development of pyrazole derivatives as anti-inflammatory agents showcases their therapeutic potential beyond oncology. Compounds with specific structural features have been identified to exhibit significant anti-inflammatory activity, potentially with minimal ulcerogenic effects. Such findings are crucial for the discovery of safer and more effective anti-inflammatory drugs, contributing to the broader field of anti-inflammatory pharmacotherapy (El‐Hawash & El-Mallah, 1998).
Crystallography and Molecular Interactions
The detailed crystallographic analysis of pyrazole derivatives provides essential insights into their molecular structures and interactions. Such studies are foundational for understanding the compound's chemical behavior, stability, and potential interactions in biological systems. The characterization of molecular frameworks through techniques like X-ray diffraction is vital for the rational design of compounds with desired physical and chemical properties (Kranjc et al., 2011).
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-27-20(13-19(26-27)18-12-17(29-2)8-9-21(18)30-3)22(28)25-14-23(10-11-23)15-4-6-16(24)7-5-15/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZGQAFKIOTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933373.png)
![3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline](/img/structure/B2933375.png)
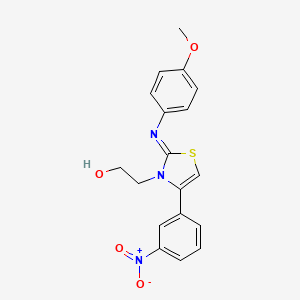

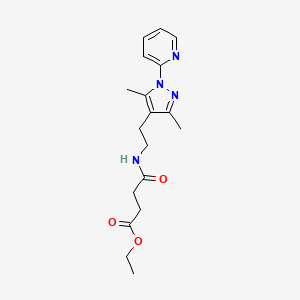
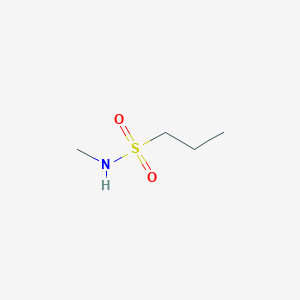
![2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2933388.png)
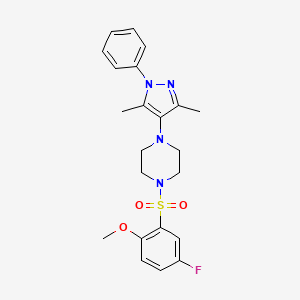

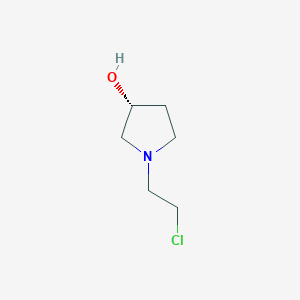
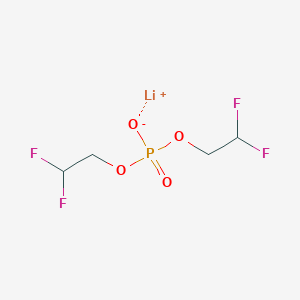
![6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933394.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)